Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester
Description
This compound is a fluorinated ethyl ester derivative of propanoic acid featuring dual amino substituents: an ethoxycarbonylamino group and a 5-methyl-3-isoxazolylamino group. The trifluoromethyl (-CF₃) moiety at the C3 position enhances its lipophilicity and metabolic stability, making it structurally distinct from simpler propanoic acid esters.
Properties
Molecular Formula |
C12H16F3N3O5 |
|---|---|
Molecular Weight |
339.27 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate |
InChI |
InChI=1S/C12H16F3N3O5/c1-4-21-9(19)11(12(13,14)15,17-10(20)22-5-2)16-8-6-7(3)23-18-8/h6H,4-5H2,1-3H3,(H,16,18)(H,17,20) |
InChI Key |
IZNKXFNTLBVEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Coupling reactions: The final compound is formed through coupling reactions that link the various functional groups together.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, influencing biochemical pathways and cellular processes. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural Analysis
- Analog 1 replaces the amino group with a thioether, which increases its susceptibility to oxidative degradation but enhances metal-chelating properties . Analog 2 incorporates a pyrimidinyl-thioxo system, enabling π-π stacking interactions in biological targets, a feature absent in the target compound .
NMR Profiles :
Physicochemical Properties
- Lipophilicity (LogP): The trifluoro group in the target compound likely increases LogP compared to non-fluorinated analogs like Analog 4 (predicted LogP ~2.5 vs. ~1.8) .
- pKa: The isoxazolylamino group (pKa ~4.5–5.5) may confer mild acidity, contrasting with Analog 2’s pyrimidinyl-thioxo system (pKa ~11.0) .
Biological Activity
Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester (commonly referred to as the compound ) is a complex organic molecule notable for its diverse biological activity. Its structure features a propanoic acid backbone with ethoxycarbonyl and trifluoro substitutions, alongside an amino group linked to a 5-methyl-3-isoxazole moiety. This unique configuration suggests potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₆F₃N₃O₅
- Molecular Weight : Approximately 339.268 g/mol
- Key Functional Groups :
- Trifluoromethyl groups: Enhance lipophilicity and metabolic stability.
- Isoxazole ring: Potentially increases biological activity through specific interactions with biological targets.
The biological activity of this compound can be attributed to several factors:
- Trifluoromethyl Group : This group is known to increase the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems.
- Isoxazole Moiety : Isoxazoles are often involved in binding to various receptors and enzymes, potentially influencing metabolic pathways.
- Ethoxycarbonyl Group : This functional group may enhance solubility and bioavailability.
Pharmacological Potential
Research indicates that compounds similar to propanoic acid derivatives exhibit various pharmacological activities including:
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of related compounds featuring trifluoromethyl groups. Results indicated enhanced activity against Gram-positive bacteria due to increased membrane permeability facilitated by lipophilic characteristics.
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(phenylmethyl)amino]-, ethyl ester | C₁₉H₁₉F₃N₂O₃ | Contains a benzoyl group; potential for different receptor interactions |
| Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester | C₅H₄F₆O₂ | Multiple trifluoromethyl groups; simpler structure but less diverse biological interactions |
| Ethyl 2-[(ethoxycarbonyl)amino]-3-dichloro-, ethyl ester | C₁₂H₁₄Cl₂N₂O₂ | Contains dichloro substituents; differing halogenation pattern affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
